molecular formula C25H23N3O3S B11464261 [3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3,4-dimethoxyphenyl)methanone

[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11464261
M. Wt: 445.5 g/mol
InChI Key: WIIVQAYKJKKVGY-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of thienoquinolines

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(3-amino-4-pyridin-4-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C25H23N3O3S/c1-30-18-8-7-15(13-19(18)31-2)23(29)24-22(26)21-20(14-9-11-27-12-10-14)16-5-3-4-6-17(16)28-25(21)32-24/h7-13H,3-6,26H2,1-2H3

InChI Key

WIIVQAYKJKKVGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=NC=C5)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, pyridine derivatives, and thiophene compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining benzoic acid derivatives with pyridine and thiophene under acidic or basic conditions.

    Cyclization Reactions: Formation of the thienoquinoline core through intramolecular cyclization.

    Functional Group Modifications: Introduction of methoxy groups and other substituents through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Sequential addition of reagents and purification steps.

    Flow Chemistry: Continuous flow reactors for efficient and scalable synthesis.

    Catalysis: Use of metal catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and nitro groups using reagents like halogens, alkyl halides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes involved in disease pathways.

    Receptor Binding: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug Development: Exploration as potential drug candidates for various diseases.

    Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Agriculture: Potential use in agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzoquinoline Derivatives: Compounds with a benzoquinoline core structure.

Uniqueness

2-(3,4-DIMETHOXYBENZOYL)-4-(PYRIDIN-4-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

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